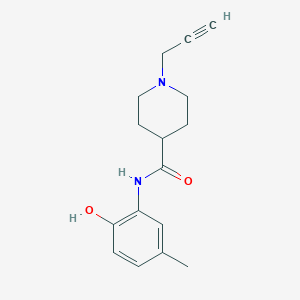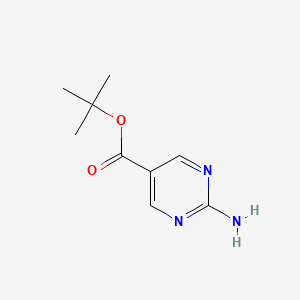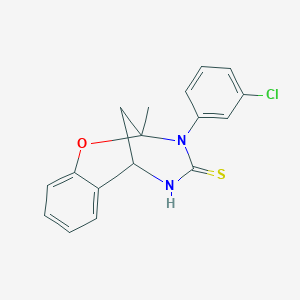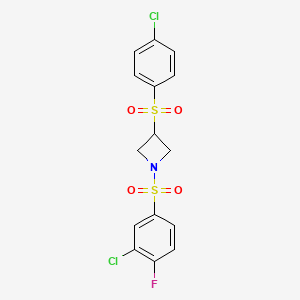
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as HPP-4, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is thought to act on the dopaminergic system in the brain. N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, in the substantia nigra of mice. This suggests that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may increase dopamine levels in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. One study found that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have neuroprotective effects. N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that it is relatively easy to synthesize, which makes it a useful tool for studying the dopaminergic system in the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results from studies using N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Future Directions
There are a number of future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in this context. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine the mechanism of action of N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in this context and to determine whether it is effective in animal models of these diseases. Finally, N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be used as a tool for studying the dopaminergic system in the brain, particularly in the context of Parkinson's disease.
Synthesis Methods
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is synthesized through a multistep process starting with the reaction of 2-hydroxy-5-methylbenzoic acid with propargyl bromide to produce 2-hydroxy-5-methylphenyl)prop-2-yn-1-ylbenzoate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The final product is purified through recrystallization.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. One study found that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has neuroprotective effects in a mouse model of Parkinson's disease, suggesting that it may be a potential treatment for this condition. Another study found that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-8-18-9-6-13(7-10-18)16(20)17-14-11-12(2)4-5-15(14)19/h1,4-5,11,13,19H,6-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUSNVFLOJREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)






![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)
![3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2920921.png)